cyclopent-3-ene-1,1-diyldimethanol
Overview
Description
Cyclopent-3-ene-1,1-diyldimethanol is an organic compound with the molecular formula C7H12O2 It is characterized by a cyclopentene ring with two hydroxymethyl groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopent-3-ene-1,1-diyldimethanol can be synthesized through the reduction of diethyl cyclopent-3-ene-1,1-dicarboxylate. The reduction is typically carried out using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then warmed to room temperature to complete the reduction process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclopent-3-ene-1,1-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of cyclopentane derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclopent-3-ene-1,1-dicarboxylic acid.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
Cyclopent-3-ene-1,1-diyldimethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopent-3-ene-1,1-diyldimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties. The cyclopentene ring provides a rigid framework that can affect the compound’s overall conformation and behavior in chemical reactions .
Comparison with Similar Compounds
Cyclopent-3-ene-1,1-diyldimethanol can be compared with other similar compounds such as:
Cyclopent-3-ene-1,1-dicarboxylic acid: This compound has carboxylic acid groups instead of hydroxymethyl groups, leading to different reactivity and applications.
Cyclopent-3-ene-1,1-dicarboxamide:
Cyclopent-3-ene-1,1-dimethyl: This compound has methyl groups instead of hydroxymethyl groups, resulting in different chemical behavior and applications.
This compound stands out due to its unique combination of a cyclopentene ring and hydroxymethyl groups, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
[1-(hydroxymethyl)cyclopent-3-en-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-7(6-9)3-1-2-4-7/h1-2,8-9H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHAWWJUERMTEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562667 | |
Record name | (Cyclopent-3-ene-1,1-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76910-02-6 | |
Record name | (Cyclopent-3-ene-1,1-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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